Undecylamine-n,n-dimethyl-n-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylundecan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHBUVQCJMARBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399439 |

Source

|

| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15178-71-9 |

Source

|

| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylundecylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Undecylamine-N,N-dimethyl-N-oxide

This guide provides a comprehensive technical overview of the chemical and physical properties of Undecylamine-N,N-dimethyl-N-oxide, a non-ionic surfactant of the amine oxide class. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, surfactant behavior, and practical applications of this versatile molecule. The content herein is structured to offer not just data, but also field-proven insights into its experimental characterization and utility.

Introduction: The Role of Amine Oxides in Advanced Applications

Amine oxides are a unique class of surfactants that exhibit a dual nature; they behave as non-ionic surfactants in neutral and alkaline conditions, while protonation in acidic environments imparts cationic properties.[1] This pH-responsive behavior makes them highly versatile for a range of applications, from detergents and personal care products to specialized roles in biomedical research. This compound, with its eleven-carbon hydrophobic tail and polar dimethylamine oxide headgroup, is a notable member of this family, offering a balance of surface activity and mildness.[2] Its utility in solubilizing membrane proteins and its potential as an excipient in drug delivery systems are of particular interest to the scientific community.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior.

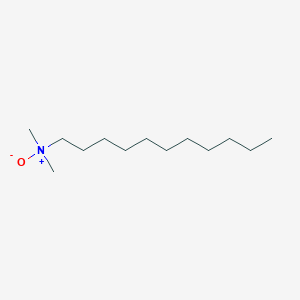

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physicochemical Data:

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application.

| Property | Value | Source |

| CAS Number | 15178-71-9 | [3] |

| Molecular Formula | C₁₃H₂₉NO | [3] |

| Molecular Weight | 215.38 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 129-131 °C | |

| Solubility | Soluble in water and polar organic solvents. | |

| Purity | ≥98% | [3] |

Surfactant Properties and Micellization

As an amphiphilic molecule, this compound exhibits surface-active properties, reducing the surface tension of aqueous solutions. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. This process is fundamental to its function as a detergent and solubilizing agent.

Micellization Process:

Caption: Aggregation of monomers to form a micelle above the CMC.

Key Surfactant Parameters:

The efficiency and effectiveness of a surfactant are characterized by its CMC and the surface tension at the CMC. For this compound, these values are critical for determining the optimal concentration for various applications.

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 2.1 x 10⁻³ mol/L |

| Surface Tension at CMC | 31.2 mN/m |

Note: These values are based on data for the closely related dodecyldimethylamine-N-oxide and historical data for undecyl dimethyl amine oxide, and may vary slightly with experimental conditions.[4]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and drug development.

Solubilization of Membrane Proteins

One of the most significant applications of amine oxides is the solubilization of membrane proteins from their native lipid environment.[2][5] This process is a critical first step for the structural and functional characterization of these proteins, which are important drug targets. The non-ionic nature and mildness of this compound help to maintain the native conformation and activity of the solubilized proteins. It is particularly useful for the extraction of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in cell signaling.

Excipient in Drug Formulations

As a non-ionic surfactant, this compound can be used as a solubilizing agent, emulsifier, and stabilizer in various pharmaceutical formulations.[6][7][8] Its ability to form micelles allows for the encapsulation of poorly water-soluble drugs, enhancing their bioavailability. Furthermore, its low potential for irritation makes it a suitable candidate for topical and parenteral formulations.

Nanoparticle-Based Drug Delivery

The self-assembly of this compound into micelles provides a basis for the development of nanoparticle drug delivery systems.[9] These nanosized carriers can protect the encapsulated drug from degradation and facilitate its transport to the target site. Research is ongoing to explore the use of amine oxide-based nanoparticles for the targeted delivery of anticancer drugs and for gene delivery applications.

Experimental Protocols for Characterization

Accurate characterization of the surfactant properties of this compound is essential for its effective application. The following section provides a detailed methodology for determining its Critical Micelle Concentration (CMC).

Workflow for CMC Determination by Surface Tension Measurement:

Caption: Workflow for the determination of CMC using a tensiometer.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity deionized water to prepare a stock solution of a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations. The concentration range should span both below and above the anticipated CMC.

-

Tensiometer Calibration: Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with deionized water, which has a well-defined surface tension.

-

Surface Tension Measurement: Measure the surface tension of each diluted solution, starting from the lowest concentration to minimize potential cross-contamination. Ensure the measuring probe (ring or plate) is thoroughly cleaned between each measurement.

-

Data Plotting: Plot the measured surface tension values (in mN/m) as a function of the logarithm of the surfactant concentration (in mol/L).

-

CMC Determination: The resulting plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is the Critical Micelle Concentration (CMC).[6]

Safety and Handling

This compound, like other surfactants, requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a versatile non-ionic surfactant with a valuable set of chemical and physical properties. Its ability to reduce surface tension, form micelles, and solubilize hydrophobic molecules makes it an important tool for researchers in both fundamental and applied sciences. Particularly in the field of drug development, its role in the solubilization of challenging membrane proteins and its potential as a component in advanced drug delivery systems highlight its significance. A thorough understanding of its physicochemical characteristics and the application of robust experimental protocols for its characterization are paramount to harnessing its full potential.

References

-

MDPI. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved from [Link]

-

MDPI. (n.d.). Non-Ionic Surfactants. Retrieved from [Link]

-

National Institute of Standards and Technology. (1971). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link]

- Herrmann, K. W. (1966). Micellar properties of aqueous solutions of n-alkylamine oxides. The Journal of Physical Chemistry, 70(2), 550-556.

-

Cambridge Bioscience. (n.d.). N,N-dimethyl Undecylamine N-oxide. Retrieved from [Link]

-

ResearchGate. (2022, December). Amine Oxides: A Review. Retrieved from [Link]

-

PubMed. (2013, April 17). GDNF gene delivery via a 2-(dimethylamino)ethyl methacrylate based cyclized knot polymer for neuronal cell applications. Retrieved from [Link]

-

PubMed Central. (2023, December 29). Recent advances in zwitterionic nanoscale drug delivery systems to overcome biological barriers. Retrieved from [Link]

-

PubMed. (2007, October 8). Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity. Retrieved from [Link]

-

Croda Pharma. (n.d.). High purity excipients for topical drug delivery. Retrieved from [Link]

-

MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]

Sources

- 1. Anatrace.com [anatrace.com]

- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 3. N,N-dimethyl Undecylamine N-oxide - Cayman Chemical [bioscience.co.uk]

- 4. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. justagriculture.in [justagriculture.in]

- 9. mdpi.com [mdpi.com]

Introduction: The Role and Significance of Long-Chain Amine Oxides

An In-depth Technical Guide to the Synthesis and Purification of Undecylamine-N,N-dimethyl-N-oxide

This compound is an aliphatic tertiary amine oxide, a class of compounds widely utilized for their surfactant properties.[1] As amphiphilic molecules, they possess a long, hydrophobic alkyl chain (undecyl group) and a highly polar, hydrophilic headgroup (the dimethylamine oxide moiety). This structure enables them to reduce surface tension at interfaces, making them effective as foam builders, stabilizers, detergents, and emulsifiers.[2] Their applications are extensive, ranging from household and industrial cleaning products to personal care items like shampoos and conditioners.[3] Furthermore, their utility extends to the laboratory, where they are employed as non-ionic detergents for solubilizing membrane proteins.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from precursor synthesis to final product validation.

Part 1: Synthesis of the Tertiary Amine Precursor: N,N-Dimethylundecylamine

The foundational step in producing the target N-oxide is the efficient synthesis of its tertiary amine precursor, N,N-dimethylundecylamine. The choice of synthetic route often depends on the availability and cost of starting materials. Two robust and commonly employed methods are the reductive amination of an aldehyde and the direct amination of a long-chain alcohol.

Method A: Reductive Amination of Undecanal

Reductive amination is a highly efficient method for forming amines. It involves the reaction of a carbonyl compound (undecanal) with an amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Causality and Experimental Rationale: This method is favored for its high selectivity and yield. Using a reducing agent like sodium borohydride is convenient for lab-scale synthesis, while catalytic hydrogenation is often preferred for industrial-scale production.[5] The reaction proceeds through a Schiff base or iminium ion intermediate, which is more susceptible to reduction than the initial aldehyde, minimizing side reactions like alcohol formation.

Method B: Direct N-Alkylation of Undecylamine

An alternative pathway involves the methylation of the primary amine, undecylamine, using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or dimethyl sulfate.[2] The Eschweiler-Clarke reaction is particularly effective as it is a high-yielding, one-pot procedure that uses inexpensive reagents.[2]

Causality and Experimental Rationale: In this reaction, formic acid acts as both the reducing agent and a source of protons to catalyze the formation of an iminium ion intermediate from the reaction between the amine and formaldehyde.[2] The reaction is driven to completion by the evolution of carbon dioxide gas.[2]

Experimental Protocol: Synthesis of N,N-Dimethylundecylamine via Eschweiler-Clarke Reaction

This protocol details the synthesis of the tertiary amine precursor from undecylamine.

Materials:

-

Undecylamine

-

Formic Acid (98-100%)

-

Formaldehyde (37% solution in water)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool 1 mole equivalent of undecylamine in an ice-water bath.

-

Addition of Reagents: Slowly add 2.5 mole equivalents of formic acid to the cooled amine with stirring. Following this, add 2.2 mole equivalents of formaldehyde solution dropwise. A clear solution should form.[2]

-

Reflux: Heat the reaction mixture to 80-90°C and maintain reflux for 8-12 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting primary amine spot disappears.

-

Work-up and Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding a concentrated NaOH solution until the pH is strongly basic (pH > 12). This step is crucial to deprotonate the amine salt and allow for its extraction into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude N,N-dimethylundecylamine can be purified by vacuum distillation to yield a colorless liquid.[6]

| Parameter | Condition | Rationale |

| Reactants | Undecylamine, Formic Acid, Formaldehyde | Inexpensive and readily available reagents for efficient methylation.[2] |

| Temperature | 80-90°C | Provides sufficient thermal energy to drive the reaction without significant decomposition.[2] |

| Work-up | Basification with NaOH | Ensures the amine is in its free base form for effective extraction. |

| Purification | Vacuum Distillation | Separates the high-boiling tertiary amine from non-volatile impurities.[7] |

Part 2: Oxidation of N,N-Dimethylundecylamine to its N-Oxide

The conversion of the tertiary amine to its corresponding N-oxide is the critical step in the synthesis. The most common and industrially viable method is oxidation using hydrogen peroxide (H₂O₂).[8][9]

Causality and Experimental Rationale: Hydrogen peroxide is the preferred oxidant due to its low cost, high efficiency, and the benign nature of its only byproduct, water.[10] The reaction is typically performed in an aqueous or alcoholic solvent to facilitate heat dissipation and stabilize the polar N-oxide product.[11] The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the peroxide and the product amine oxide.[12][13] Chelating agents like DTPA or EDTA are sometimes added to sequester trace metal ions that can catalyze the violent decomposition of H₂O₂.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from established procedures for long-chain alkylamine oxides.[13]

Materials:

-

N,N-Dimethylundecylamine (purified)

-

Hydrogen Peroxide (30-35% aqueous solution)

-

Deionized water or a suitable solvent (e.g., tert-butyl alcohol)

-

Manganese Dioxide (MnO₂) or Catalase (for quenching excess H₂O₂)[14][15]

-

Round-bottom flask, thermometer, addition funnel, heating/cooling bath

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1 mole equivalent of N,N-dimethylundecylamine and a suitable amount of solvent (e.g., water or tert-butyl alcohol) to ensure the mixture remains stirrable.[11][13]

-

Temperature Control: Heat the mixture to 60-70°C in a water bath.

-

Addition of Oxidant: Add 1.05-1.1 mole equivalents of 30-35% hydrogen peroxide dropwise via an addition funnel. Maintain the internal temperature between 60-75°C throughout the addition. The reaction is exothermic, and cooling may be required.

-

Reaction Monitoring: Stir the mixture at 70-75°C for several hours after the addition is complete. Monitor the reaction for the disappearance of the tertiary amine using TLC or by titration of a sample aliquot with standard acid.[9]

-

Quenching Excess Peroxide: Once the reaction is complete (typically >97% conversion), cool the mixture to room temperature. It is critical to destroy any remaining hydrogen peroxide. This can be done by the careful, portion-wise addition of a small amount of manganese dioxide (MnO₂) until oxygen evolution ceases, or by using a catalase enzyme.[14][15]

-

Solvent Removal: If an organic solvent was used, it can be removed under reduced pressure. If the reaction was run in water, the aqueous solution can be taken directly to the purification step.

| Parameter | Condition | Rationale |

| Oxidant | 30-35% Hydrogen Peroxide | Effective, low-cost oxidant with water as the only byproduct.[10] |

| Stoichiometry | Slight excess of H₂O₂ (1.05-1.1 eq.) | Ensures complete conversion of the tertiary amine. |

| Temperature | 60-75°C | Balances reaction rate with the thermal stability of H₂O₂ and the product.[12] |

| Quenching | MnO₂ or Catalase | Safely decomposes residual H₂O₂ to prevent hazards during storage or purification.[14][15] |

Part 3: Purification of this compound

The crude product typically contains the desired N-oxide, unreacted tertiary amine, water, and traces of other byproducts. The high polarity and surfactant nature of the product require specific purification strategies.[8]

Method A: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds on a large scale.[16] The key is to find a solvent or solvent system in which the amine oxide has high solubility at elevated temperatures but low solubility at room temperature or below.[16]

Causality and Experimental Rationale: As the hot, saturated solution cools, the solubility of the N-oxide decreases, forcing it to crystallize out of the solution in a pure form, while impurities (like the more non-polar unreacted tertiary amine) remain dissolved in the mother liquor.[16] Acetone or mixtures of acetone and a non-polar solvent like diethyl ether or hexanes are often suitable for long-chain amine oxides.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Transfer the crude product (which may be a solid residue or a concentrated aqueous solution) into an Erlenmeyer flask. If starting from an aqueous solution, first remove the water under high vacuum.

-

Dissolution: Add a minimum amount of a near-boiling solvent (e.g., acetone) to the crude solid until it is fully dissolved.[16]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.

-

Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried solid can be taken to assess purity.[4] For N,N-dimethylundecylamine N-oxide, the melting point is reported as 129-131°C.[4]

Method B: Chromatographic Purification

For very high purity requirements or for small-scale preparations, column chromatography can be employed.

Causality and Experimental Rationale: Given the polar nature of the N-oxide headgroup, a polar stationary phase like silica gel or, more appropriately, basic alumina can be used.[14] Basic alumina is often preferred as it prevents the potential for the slightly basic amine oxide to streak on acidic silica gel. Elution with a gradient of solvents, starting with a less polar solvent and gradually increasing polarity (e.g., dichloromethane followed by increasing percentages of methanol), will separate the less polar impurities from the highly polar N-oxide product.[17][18]

Part 4: Characterization and Quality Control

Confirmation of the product's identity and purity is a non-negotiable step. A combination of spectroscopic and physical methods provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The formation of the N-oxide causes a characteristic downfield shift of the protons on the N-methyl groups and the α-methylene protons of the alkyl chain compared to the tertiary amine precursor.[19]

-

Melting Point Analysis: A sharp melting point range close to the literature value (129-131°C) is a strong indicator of high purity.[4] Impurities will typically depress and broaden the melting point range.

-

Titration: The concentration of residual tertiary amine can be quantified by titration with a standardized acid before and after the reaction.[9]

Conclusion

The synthesis of this compound is a well-established, two-stage process involving the preparation of a tertiary amine precursor followed by its controlled oxidation. The use of hydrogen peroxide as the oxidant represents a green, efficient, and industrially scalable approach. Purification, primarily achieved through recrystallization, is critical for removing unreacted starting materials and ensuring the final product meets the high-purity standards required for its diverse applications. By understanding the chemical principles behind each step, from precursor synthesis to final product validation, researchers can reliably and safely produce this valuable surfactant.

References

-

Wikipedia. Amine oxide. Link

-

Lind, J., et al. (2002). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry. Link

-

Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. Link

-

Laughlin, R. G. (1983). Process for the oxidation of tertiary amines to amine oxides. Google Patents (EP0092862A1). Link

-

Laughlin, R. G. (1983). Process for the oxidation of tertiary amines to amine oxides. European Patent Office. Link

-

Sharpless, K. B., & Verhoeven, T. R. (1977). n,n-dimethyldodecylamine oxide. Organic Syntheses. Link

-

Mustafa, Y. F. (2016). How we purify surfactants....and what analytical technique we can use to estimate its purity? ResearchGate. Link

-

Mylius, A., et al. (2019). Preparation of amine oxides by oxidation of tertiary amines. Google Patents (CN110088064B). Link

-

Arpadjan, S., & Chakarova, K. (1996). Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate. Link

-

Armstrong, D. W., & Stine, G. Y. (1983). Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC. Journal of Liquid Chromatography. Link

-

Benchchem. This compound | 15178-71-9. Link

-

Ataman Kimya. N,N-DIMETHYLDECYLAMINE N-OXIDE. Link

-

Boettger, S. D. (1976). Preparation of tertiary amines. Google Patents (US3976697A). Link

-

Alfa Chemistry. Surfactant Analysis by HPLC: A Comprehensive Guide. Link

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

-

Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Link

-

University of Colorado Boulder, Department of Chemistry. Recrystallization. Link

-

Kumar, A., et al. (2016). A Simple and Convenient Route for the Synthesis of N, N-Dimethyl Dodecyl Amine-N-Oxide. International Journal of Advanced Research. Link

-

Cambridge Bioscience. N,N-dimethyl Undecylamine N-oxide. Link

-

LubioScience. N,N-dimethyl Undecylamine N-oxide. Link

-

Tan, A., & Liu, L. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. LCGC International. Link

-

Szafranek, J. (1966). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Journal of Chemistry. Link

-

MedChemExpress. N,N-Dimethyldecylamine N-oxide (Decyldimethylamine oxide). Link

-

Benchchem. Undecylamine | 7307-55-3. Link

-

ChemicalBook. N,N-DIMETHYLUNDECYLAMINE N-OXIDE CAS#: 15178-71-9. Link

-

Abe, H., et al. (1997). Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. Google Patents (US5696294A). Link

-

Borland, J. E., & Lalk, R. H. (1990). Amine oxide process and composition. Google Patents (US4970340A). Link

-

Zabrzeski, Z., & Wasyl, Z. (1991). Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. ResearchGate. Link

-

Labscoop. N,N-dimethyl-Undecylamine-N-oxide, 250MG. Link

-

Biosynth. N,N-Dimethyldecylamine N-oxide, 30%. Link

-

Thermo Scientific Chemicals. N,N-Dimethyl-1-dodecylamine N-oxide, 95% 5 g. Link

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethyldecylamine N-oxide. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethyl-1-dodecylamine N-oxide, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N,N-DIMETHYLUNDECYLAMINE N-OXIDE CAS#: 15178-71-9 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 7. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]

- 8. Amine oxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. asianpubs.org [asianpubs.org]

- 15. CN110088064B - Preparation of amine oxides by oxidation of tertiary amines - Google Patents [patents.google.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Undecylamine-N,N-dimethyl-N-oxide

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of undecylamine-n,n-dimethyl-n-oxide (UDAO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with actionable experimental and computational protocols to facilitate a deeper understanding and utilization of this amphiphilic molecule.

Introduction: The Amphiphilic Nature and Significance of UDAO

This compound, also known as N,N-dimethylundecanamine oxide, is a member of the long-chain alkyl amine oxide family of surfactants.[1] Its structure is characterized by a dual nature: a hydrophobic tail composed of an eleven-carbon undecyl chain and a highly polar, hydrophilic headgroup consisting of a dimethylamine oxide moiety.[1] This amphiphilic architecture is the foundation of its utility as a surfactant, enabling it to self-assemble at interfaces and in solution, a critical characteristic for its applications in various fields, including as an organic building block.

Amine oxides, in general, are noted for their role as foam boosters, stabilizers, and emulsifiers in consumer products and their utility in solubilizing proteins and studying macromolecular interactions.[1] The specific length of the C11 alkyl chain in UDAO positions it between the more commonly studied C10 (decyl) and C12 (dodecyl) amine oxides, making it a valuable subject for comparative studies on the effects of alkyl chain length on surfactant properties.

Molecular Structure of this compound

The molecular formula of UDAO is C₁₃H₂₉NO.[2] Its structure is defined by a covalent bond between the nitrogen of the tertiary amine and an oxygen atom, forming the N-oxide functional group. This N-O bond is best described as a coordinate covalent bond, resulting in a zwitterionic character at the headgroup, with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

The N-O Bond: Electronic and Geometric Features

The N-O bond in tertiary amine oxides is a subject of both experimental and computational interest. Computational studies on analogous amine oxides, such as trimethylamine N-oxide (TMAO) and pyridine N-oxide (PNO), using Density Functional Theory (DFT) have been employed to understand the nature and strength of this bond.[3][4][5] These studies indicate a significant bond dissociation energy (BDE), highlighting its stability. The geometry around the nitrogen atom in aliphatic amine oxides like UDAO is approximately tetrahedral.

While a crystal structure for UDAO is not publicly available, data from a related compound, (2-decanamidoethyl)dimethylamine-N-oxide, reveals an N-O bond length that is slightly shorter than in some other tertiary acyclic amine oxides, suggesting a strong, polarized bond.[6] Based on this and general principles, we can predict the key structural parameters for UDAO.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Atom(s) Involved | Predicted Value | Rationale/Reference |

| Bond Length | N-O | ~1.39 Å | Based on crystal structures of similar amine oxides.[6] |

| Bond Length | C-N (methyl) | ~1.47 Å | Standard C-N single bond length. |

| Bond Length | C-N (alkyl) | ~1.48 Å | Standard C-N single bond length. |

| Bond Length | C-C (alkyl) | ~1.54 Å | Standard C-C single bond length. |

| Bond Angle | O-N-C | ~109.5° | Approximate tetrahedral geometry around nitrogen. |

| Bond Angle | C-N-C | ~109.5° | Approximate tetrahedral geometry around nitrogen. |

| Dihedral Angle | C-C-C-C (alkyl) | ~180° (trans) | Lowest energy conformation for alkyl chains. |

Note: These values are predictions and should be confirmed by experimental or computational analysis.

Conformational Analysis

The overall shape and biological activity of UDAO are dictated by its conformational flexibility, which arises from rotation around its single bonds. This flexibility is primarily associated with the undecyl tail, but also involves the orientation of the headgroup.

The Undecyl Chain: A Flexible Hydrophobic Tail

The eleven-carbon chain of UDAO can adopt a multitude of conformations due to rotation around the ten C-C single bonds. The lowest energy conformation is the fully extended, all-trans (or anti-periplanar) state, where the carbon backbone lies in a plane, minimizing steric hindrance.

However, at physiological temperatures, the chain possesses sufficient thermal energy to populate higher-energy gauche conformations, where the dihedral angle is approximately ±60°. The presence of these gauche kinks introduces bends in the chain, leading to a more compact and flexible structure. In aqueous solution, particularly within micelles, the alkyl chains are in a dynamic state, constantly fluctuating between different conformations.

The Dimethylamine Oxide Headgroup

The dimethylamine oxide headgroup also has conformational degrees of freedom, primarily concerning the rotation of the methyl groups and the entire headgroup's orientation relative to the alkyl chain. The tetrahedral arrangement of the substituents around the nitrogen atom is relatively rigid.

Experimental Characterization: Synthesis and Spectroscopy

Verifying the structure and purity of UDAO is paramount. This section outlines a robust protocol for its synthesis and subsequent characterization using standard analytical techniques.

Synthesis Protocol

The synthesis of UDAO proceeds via the oxidation of its tertiary amine precursor, N,N-dimethylundecylamine. The following protocol is adapted from a well-established procedure for the synthesis of the analogous N,N-dimethyldodecylamine oxide.[7]

Caption: Synthetic workflow for UDAO.

Detailed Steps:

-

Precursor Synthesis: N,N-dimethylundecylamine can be synthesized from undecylamine via the Eschweiler-Clarke reaction, using formaldehyde as the methyl source and formic acid as the reducing agent.

-

Oxidation: The purified N,N-dimethylundecylamine is dissolved in a suitable solvent (e.g., ethanol or tert-butyl alcohol). An aqueous solution of hydrogen peroxide (typically 30%) is added dropwise to the stirred solution. The reaction is mildly exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by titrating the remaining tertiary amine.

-

Workup and Purification: Once the reaction is complete, any excess hydrogen peroxide is carefully decomposed. The solvent is removed under reduced pressure. The crude UDAO is then purified, typically by recrystallization from a solvent like acetone, to yield a white crystalline solid.[7]

Spectroscopic Verification

Confirmation of the UDAO structure is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The N-oxidation of the tertiary amine leads to a characteristic downfield shift of the signals corresponding to the protons on the N-methyl groups and the α-methylene group of the undecyl chain, due to the deshielding effect of the N-O bond.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for UDAO in CDCl₃

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N-(CH₃)₂ | ~3.2 | ~51 | Significant downfield shift upon oxidation. |

| N-CH₂- (α-C) | ~3.3 | ~67 | Downfield shift upon oxidation. |

| -(CH₂)₉- | 1.2-1.7 | 22-32 | Overlapping signals typical of a long alkyl chain. |

| -CH₃ (terminal) | ~0.9 | ~14 | Typical terminal methyl group signal. |

Note: These are estimated values based on data for C10 and C12 analogs and should be confirmed experimentally.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The key diagnostic peak in the FTIR spectrum is the N-O stretching vibration. This typically appears in the range of 950-970 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be prominent around 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ should be observed at m/z 216.4.

In Silico Analysis: A Computational Workflow

Due to the scarcity of experimental data on the precise three-dimensional structure and conformational landscape of UDAO, computational modeling provides a powerful avenue for investigation. The following workflow outlines a rigorous approach for the in silico characterization of UDAO.

Caption: Computational workflow for UDAO analysis.

Quantum Mechanics: Structure and Energetics

-

Geometry Optimization: The starting point is a 3D model of UDAO, typically in its all-trans conformation. A geometry optimization should be performed using DFT. A functional like B3LYP, incorporating dispersion corrections (e.g., D3), with a basis set such as 6-31G* is a reliable choice for molecules of this type, balancing accuracy and computational cost.[3][4]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is essential to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum, which can be compared with experimental data.

-

Conformational Search: To explore the conformational landscape of the undecyl chain, a systematic scan of the dihedral angles or a more efficient conformational search using a molecular mechanics force field can be performed. The resulting low-energy conformers should be re-optimized at the DFT level to obtain accurate relative energies and determine their Boltzmann populations at a given temperature.

Molecular Dynamics: Behavior in Solution

To understand the dynamics of UDAO in a biologically relevant environment and its propensity for self-assembly, molecular dynamics (MD) simulations are invaluable.

-

System Setup: A simulation box is created containing one or more UDAO molecules and explicit water molecules (e.g., TIP3P model).

-

Force Field Parameterization: A classical force field, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), is used to describe the inter- and intramolecular interactions.

-

Simulation Protocol: The system is first minimized, then gradually heated to the target temperature (e.g., 298 K or 310 K) and equilibrated. A production run of sufficient length (tens to hundreds of nanoseconds) is then performed.

-

Analysis: The resulting trajectory can be analyzed to study the conformational transitions of the alkyl tail, the hydration shell around the polar headgroup, and, in systems with multiple UDAO molecules, the spontaneous formation of micelles. Studies on the similar dodecyldimethylamine-N-oxide (DDAO) have shown that MD simulations can accurately predict micelle shape and aggregation properties.[8][9][10]

Conclusion

This compound is a surfactant with a molecular architecture that drives its functional properties. While direct experimental structural data is limited, a comprehensive understanding can be achieved by combining knowledge from analogous compounds with robust experimental and computational methodologies. This guide provides the foundational principles and detailed protocols for researchers to synthesize, characterize, and model UDAO, enabling its effective application in drug development and other scientific disciplines. The interplay between the flexible hydrophobic tail and the polar zwitterionic headgroup governs its behavior from the single-molecule level to its self-assembled micellar structures, making it a versatile tool for molecular engineering.

References

-

Organic Syntheses. (n.d.). n,n-dimethyldodecylamine oxide. Retrieved from [Link]

-

Gzella, A., & Oleksyn, B. (2008). (2-Decanamidoethyl)dimethylamine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]

-

Búcsi, A., Karlovská, J., Chovan, M., Devínsky, F., & Uhríková, D. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemical Papers, 68(6), 842-846. Available at: [Link]

-

LubioScience. (n.d.). N,N-dimethyl Undecylamine N-oxide. Retrieved from [Link]

-

Búcsi, A., Karlovská, J., Chovan, M., Devínsky, F., & Uhríková, D. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. ResearchGate. Available at: [Link]

-

Cambridge Bioscience. (n.d.). N,N-dimethyl Undecylamine N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyldimethylamine oxide. PubChem Compound Database. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Retrieved from [Link]

-

Lorenz, C. D., Hsieh, C. M., Dreiss, C. A., & Lawrence, M. J. (2011). Molecular dynamics simulations of the interfacial and structural properties of dimethyldodecylamine-N-oxide micelles. Langmuir, 27(2), 546-553. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. Retrieved from [Link]

-

Lorenz, C. D., Hsieh, C. M., Dreiss, C. A., & Lawrence, M. J. (2011). Molecular dynamics simulations of the interfacial and structural properties of dimethyldodecylamine-N-oxide micelles. PubMed. Available at: [Link]

-

Szymański, R., & Wilk, K. A. (2004). Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. Journal of Surfactants and Detergents, 7(3), 251-257. Available at: [Link]

-

OUCI. (n.d.). Molecular Dynamics Simulations of the Interfacial and Structural Properties of Dimethyldodecylamine-N-Oxide Micelles. Retrieved from [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octyldimethylamine oxide. PubChem Compound Database. Retrieved from [Link]

-

Fagnani, L., Nazzicone, L., Brisdelli, F., Iorio, R., Petricca, S., Amicosante, G., ... & Bellio, P. (2022). Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. Pharmaceuticals, 15(7), 856. Available at: [Link]

-

Regulations.gov. (2021). C10-C18-Alkyldimethylamine oxides. Retrieved from [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Amine Oxides: A Review. Retrieved from [Link]

-

MDPI. (2023). Molecular Dynamics Study on the Aggregation Behavior of Triton X Micelles with Different PEO Chain Lengths in Aqueous Solution. Retrieved from [Link]

-

CORE. (n.d.). Phase equilibria and molecular packing in the N,N-dimethyldodecylamine oxide/gramicidin D/water system studied by 2H nuclear mag. Retrieved from [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Available at: [Link]

-

Lee, H., & Larson, R. G. (2015). Multiscale Molecular Dynamics Simulations of Model Hydrophobically Modified Ethylene Oxide Urethane Micelles. Macromolecules, 48(19), 7243-7255. Available at: [Link]

-

OECD Existing Chemicals Database. (n.d.). C12 dimethyl amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1-octadecanamine-N-oxide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N-dimethyl Undecylamine N-oxide - Cayman Chemical [bioscience.co.uk]

- 3. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (2-Decanamidoethyl)dimethylamine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular dynamics simulations of the interfacial and structural properties of dimethyldodecylamine-N-oxide micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulations of the Interfacial and Structural Properties of Dimethyldodecylamine-N-Oxide Micelles [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Mechanism of Action of Undecylamine-N,N-dimethyl-N-oxide as a Surfactant

This guide provides a comprehensive technical overview of undecylamine-N,N-dimethyl-N-oxide, an amine oxide-based surfactant. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental mechanism of action, physicochemical properties, and key applications, with a focus on providing actionable insights and robust experimental protocols.

Introduction: The Versatility of Amine Oxide Surfactants

Amine oxides represent a unique class of surfactants characterized by a highly polar headgroup where an oxygen atom is bonded to a tertiary nitrogen. This structure confers a pH-dependent amphoteric nature, allowing them to behave as non-ionic surfactants in neutral to alkaline conditions and as cationic surfactants in acidic environments.[1] this compound, with its 11-carbon alkyl chain, is a member of this class, positioned between the more commonly studied decyl (C10) and dodecyl (C12) homologs.[2] This intermediate chain length provides a nuanced balance of hydrophobicity and hydrophilicity, making it a subject of interest for specialized applications.

The primary utility of surfactants like this compound lies in their ability to reduce the surface tension of liquids and the interfacial tension between different phases.[3] This property is fundamental to their function as detergents, emulsifiers, foaming agents, and solubilizers.[1] In the context of drug development, these characteristics are leveraged to enhance the solubility and bioavailability of poorly water-soluble drugs and to facilitate the study of membrane proteins.[4]

Core Mechanism of Action: From Monomers to Micelles

The surfactant action of this compound is governed by the hydrophobic effect. In aqueous solutions, the hydrophobic undecyl tails minimize their contact with water by migrating to interfaces (e.g., air-water or oil-water) or by self-assembling into organized structures known as micelles.[5]

The Amphiphilic Nature of this compound

The this compound molecule possesses a distinct dual character:

-

A Hydrophobic Tail: The 11-carbon alkyl chain (undecyl group) is nonpolar and repels water.

-

A Hydrophilic Headgroup: The N,N-dimethyl-N-oxide group is highly polar and readily interacts with water molecules.

This amphiphilicity drives the molecule's behavior in aqueous environments, leading to a reduction in surface tension as the monomers align at the air-water interface.

Micellization: A Cooperative Self-Assembly Process

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously aggregate to form micelles.[5] This is a thermodynamically favorable process driven by the increase in entropy of the system as the hydrophobic tails are sequestered from water.

The process of micelle formation can be visualized as follows:

Caption: Surfactant monomers self-assemble into micelles above the CMC.

The core of the micelle is composed of the hydrophobic undecyl chains, creating a nonpolar microenvironment. The hydrophilic N,N-dimethyl-N-oxide headgroups form the outer shell, interacting with the surrounding aqueous phase.

Physicochemical Properties of this compound

Critical Micelle Concentration (CMC)

The CMC is a critical parameter indicating the concentration at which a surfactant begins to form micelles. For a homologous series of surfactants, the CMC generally decreases as the length of the alkyl chain increases due to the enhanced hydrophobicity driving micellization at lower concentrations.[5][6]

Table 1: Comparison of CMC for Alkyl Dimethylamine Oxides

| Alkyl Chain Length | Common Name | CMC (mM in H₂O) | Reference |

| C10 | Decyldimethylamine oxide | ~10.48 | [7] |

| C11 | Undecyldimethylamine oxide | Estimated: 3-5 | Estimation based on trend |

| C12 | Dodecyldimethylamine oxide | ~2.1 | [8] |

Note: The CMC for this compound is an estimation based on the logarithmic relationship between CMC and alkyl chain length in homologous series.

Surface Tension at CMC (γ_cmc)

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. While the CMC changes significantly with alkyl chain length, the surface tension at the CMC shows a much smaller variation within a homologous series.[5] For alkyl dimethylamine oxides, the γ_cmc is typically in the range of 30-35 mN/m.

Aggregation Number (N_agg)

The aggregation number is the average number of surfactant monomers that form a single micelle. Generally, for ionic and non-ionic surfactants, the aggregation number increases with increasing alkyl chain length.[5]

Table 2: Aggregation Number of a Related Amine Oxide

| Alkyl Chain Length | Common Name | Aggregation Number (in H₂O) | Reference |

| C10 | Decyldimethylamine oxide | ~7 | [7] |

Based on this trend, the aggregation number for this compound is expected to be slightly higher than that of its C10 homolog.

Experimental Protocols for Surfactant Characterization

Accurate characterization of this compound requires robust experimental methodologies. The following section details standard protocols for determining key surfactant properties.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution changes significantly with concentration below the CMC and plateaus above it. The Du Noüy ring method is a classic and reliable technique for this measurement.

Protocol: CMC Determination using the Du Noüy Ring Method

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the estimated CMC.

-

Tensiometer Calibration: Calibrate the tensiometer using deionized water. Ensure the platinum-iridium ring is thoroughly cleaned by flaming before each measurement.

-

Surface Tension Measurement: Measure the surface tension of each dilution, starting with the most dilute solution to minimize cross-contamination. Allow the system to equilibrate at a constant temperature.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the inflection point of the resulting curve, typically at the intersection of the two linear regions.

Caption: Workflow for CMC determination by surface tensiometry.

Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution, making it ideal for characterizing micelles.

Protocol: Micelle Size Analysis using DLS

-

Sample Preparation: Prepare a solution of this compound at a concentration well above its CMC (e.g., 10x CMC) in a suitable buffer or deionized water. Filter the solution through a 0.22 µm filter to remove any dust or large aggregates.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature and allow for equilibration.

-

Measurement: Place the filtered sample in a clean cuvette and perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

Data Analysis: The Stokes-Einstein equation is used by the instrument's software to calculate the hydrodynamic diameter from the diffusion coefficient of the micelles. The polydispersity index (PDI) provides an indication of the size distribution of the micelles.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various aspects of pharmaceutical research and development.

Solubilization of Poorly Water-Soluble Drugs

A significant challenge in drug development is the formulation of hydrophobic drugs. Surfactants like this compound can enhance the aqueous solubility of these compounds by encapsulating them within the hydrophobic core of their micelles.[8][9][10] This micellar solubilization can improve a drug's dissolution rate and subsequent bioavailability. The choice of surfactant is critical and depends on factors such as the drug's structure, the desired route of administration, and potential toxicity. Non-ionic surfactants are generally preferred due to their lower potential for irritation.[9]

Membrane Protein Extraction and Solubilization

The study of membrane proteins is often hindered by their insolubility in aqueous buffers. Detergents are essential for extracting these proteins from the lipid bilayer and maintaining their native conformation in solution. Amine oxides, including this compound, are employed as detergents for membrane protein research.[11][12] Their mild, non-denaturing properties are advantageous for preserving the structural and functional integrity of the proteins during purification and characterization.

Conclusion

This compound is a versatile amphoteric surfactant with a mechanism of action rooted in its amphiphilic nature and ability to self-assemble into micelles. While specific physicochemical data for this C11 homolog is not as prevalent as for its C10 and C12 counterparts, its properties can be reliably inferred from established trends within the alkyl dimethylamine oxide series. Its utility in enhancing the solubility of poorly soluble drugs and in the extraction and stabilization of membrane proteins underscores its importance for researchers and professionals in the field of drug development. The experimental protocols provided herein offer a robust framework for the precise characterization of this and other surfactant systems.

References

-

Ataman Kimya. (n.d.). AMINE OXIDE. Retrieved from [Link]

-

Birnie, C. R., Malamud, D., & Schnaare, R. L. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514–2517. [Link]

-

Cayman Chemical. (n.d.). N,N-dimethyl Undecylamine N-oxide. Retrieved from [Link]

-

Creative Biolabs. (n.d.). n-Decyl-N,N-Dimethylamine-N-Oxide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

-

Kakehashi, R., Tokai, N., Maeda, H., & Yamamura, S. (2009). Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length. Journal of oleo science, 58(4), 185–193. [Link]

-

Maeda, H., & Kakehashi, R. (2000). Effects of protonation on the thermodynamic properties of alkyl dimethylamine oxides. Advances in colloid and interface science, 88(1-2), 275–293. [Link]

-

LubioScience. (n.d.). N,N-dimethyl Undecylamine N-oxide. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMINE OXIDE. Retrieved from [Link]

-

Taylor & Francis Online. (2014). Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-a, x-bis. Retrieved from [Link]

-

ResearchGate. (2015). CMC and γ CMC of amido Gemini amine oxide surfactants with different carbon chain lengths at different inorganic salt concentrations. Retrieved from [Link]

-

ResearchGate. (2013). Dependence of the cmc on the surfactant chain length in different IL.... Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. Retrieved from [Link]

-

ResearchGate. (2022). Amine Oxides: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Lauryldimethylamine oxide. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synergism and Physicochemical Properties of Anionic/Amphoteric Surfactant Mixtures with Nonionic Surfactant of Amine Oxide Type. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N , N -Dimethylalkylamine Oxide Surfactant | Request PDF. Retrieved from [Link]

-

Clinisciences. (n.d.). U360-1gm | n-undecyl-n-n-dimethylamine-oxide, anagrade. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n,n-dimethyldodecylamine oxide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Advanced drug delivery systems for the management of local conditions. Retrieved from [Link]

-

PubMed. (2014). Aquatic toxicity structure-activity relationships for the zwitterionic surfactant alkyl dimethyl amine oxide to several aquatic species and a resulting species sensitivity distribution. Retrieved from [Link]

-

PubChem. (n.d.). Dodecyldimethylamine oxide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). LAURYLDIMETHYLAMINE OXIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

-

American Cleaning Institute. (n.d.). oecd sids amine oxides. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of protonation on the thermodynamic properties of alkyl dimethylamine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Core Topic: Solubility of Undecylamine-N,N-dimethyl-N-oxide in Diverse Solvent Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylamine-N,N-dimethyl-N-oxide is an amphiphilic molecule belonging to the long-chain amine oxide class of surfactants.[1] Its unique molecular structure, featuring a highly polar N-oxide head group and a substantial hydrophobic undecyl (C11) tail, imparts complex solubility characteristics that are critical for its application in fields ranging from drug delivery and membrane protein research to advanced material formulation.[1][2] This guide provides a detailed exploration of the theoretical and practical aspects of its solubility. We will delve into the governing physicochemical principles, present quantitative solubility data, and provide a robust experimental protocol for its determination. This document is intended to serve as a foundational resource for scientists and researchers leveraging this versatile surfactant in their work.

Introduction: The Amphiphilic Nature of this compound

This compound (C₁₃H₂₉NO, MW: 215.38 g/mol ) is a tertiary amine oxide.[2][3] The defining feature of this and other long-chain amine oxides is their amphiphilicity—the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties.[4][5] This duality arises from its distinct molecular domains:

-

The Hydrophilic Head: The N,N-dimethyl-N-oxide group (R₃N⁺–O⁻) is highly polar due to the coordinate covalent bond between nitrogen and oxygen.[6][7] This polarity is comparable to that of quaternary ammonium salts and allows for strong hydrogen bonding and dipole-dipole interactions with polar solvents.[6]

-

The Hydrophobic Tail: The 11-carbon alkyl chain (undecyl group) is a classic non-polar, hydrophobic moiety. It interacts favorably with other non-polar molecules through van der Waals forces (specifically, London dispersion forces).

This internal conflict between a water-soluble head and an oil-soluble tail dictates the compound's behavior at interfaces and its solubility profile across a spectrum of solvents. Its utility as a detergent, emulsifier, and stabilizer in consumer products and as a reagent for solubilizing membrane proteins stems directly from this amphiphilic character.[2][8]

Theoretical Framework of Solubility

The solubility of an amphiphile like this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" provides the fundamental basis for prediction.

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The highly polar N-oxide head group interacts strongly with water and alcohols. However, the long undecyl tail disrupts the solvent's hydrogen-bonding network, an energetically unfavorable process that limits solubility. While small amine oxides are very water-soluble, solubility tends to decrease as the alkyl chain length increases.[4][5][6]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar head group, but their interaction with the hydrophobic tail is less favorable than in non-polar solvents.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents readily solvate the undecyl tail via dispersion forces. However, they cannot effectively solvate the highly polar N-oxide head, leading to very poor solubility. This aligns with the general observation that amine oxides have poor solubility in most organic solvents.[6]

The overall solubility in a given solvent is thus a trade-off. Solvents with intermediate polarity, or those that have both polar and non-polar character (like ethanol), often provide the best balance for solvating both ends of the molecule.

The Effect of pH

Amine oxides are weak bases.[6] In acidic solutions (pH below their pKa of ~4.5), the oxygen atom becomes protonated, forming a cationic hydroxylamine (R₃N⁺–OH).[6][9] This transformation from a non-ionic to a cationic species can significantly alter its solubility profile, often increasing its affinity for polar protic solvents and changing its interaction with other charged molecules.

Micellization in Aqueous Media

In aqueous solutions, once the concentration of this compound surpasses a specific threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules self-assemble into aggregates called micelles.[9] This is an entropically driven process where the hydrophobic tails cluster together in the core, shielded from the water, while the hydrophilic heads form the outer surface. This phenomenon is a primary mechanism by which surfactants solubilize otherwise insoluble compounds in water.[10]

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for this compound in several common laboratory solvents. This data provides a critical starting point for experimental design.

| Solvent Category | Solvent | Chemical Formula | Solubility (at ambient temperature) | Citation |

| Polar Protic | Ethanol | C₂H₅OH | 15 mg/mL | [2] |

| Water | H₂O | Generally soluble, but decreases with chain length.[4] | ||

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 0.10 mg/mL | [2] | |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | 0.30 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.10 mg/mL | [2] |

Diagram of Solute-Solvent Interactions

The following diagram illustrates the fundamental interactions governing the solubility of this compound in polar and non-polar environments.

Caption: Molecular interactions of amphiphilic this compound.

Experimental Protocol: Equilibrium Solubility Determination

This section outlines a self-validating, robust protocol for determining the equilibrium solubility of this compound using the shake-flask method. This method is considered a gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour agitation period is chosen to ensure the system reaches thermodynamic equilibrium, avoiding the reporting of transient, supersaturated states.[10]

-

Temperature Control: Solubility is highly temperature-dependent; therefore, a constant temperature bath is critical for reproducibility and accuracy.[5]

-

Separation of Excess Solute: Centrifugation is a reliable method to pellet undissolved solute, allowing for the clear sampling of the saturated supernatant without disturbing the equilibrium.[10]

-

Quantification: Analysis of the supernatant (rather than measuring the undissolved solid) is a more direct and accurate measure of what is truly in solution.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound powder known to be in excess of its estimated solubility. Add it to a series of high-quality glass vials with screw caps.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for 24-48 hours.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand undisturbed for at least 2 hours to let larger particles settle.

-

Transfer the vials to a centrifuge. Spin at a sufficient speed (e.g., 5,000 x g for 15 minutes) to pellet all remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully open the vials, taking care not to disturb the solid pellet.

-

Using a clean pipette, withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant.

-

Transfer the supernatant to a pre-weighed microcentrifuge tube. Record the exact volume transferred.

-

Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen.

-

Once the solvent is fully removed, weigh the tube containing the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the pre-weighed tube mass from the final mass.

-

Determine the solubility by dividing the mass of the dissolved solute by the volume of the aliquot taken. Express the final result in mg/mL or g/L.

-

Calculate the mean and standard deviation for the replicates.

-

Workflow Diagram

Caption: Experimental workflow for solubility determination via shake-flask method.

References

-

Wikipedia. (n.d.). Amine oxide. Retrieved January 14, 2026, from [Link]

-

Ataman Kimya. (n.d.). AMINE OXIDE. Retrieved January 14, 2026, from [Link]

-

Grokipedia. (n.d.). Amine oxide. Retrieved January 14, 2026, from [Link]

-

Solubility of Things. (n.d.). Lauramine oxide. Retrieved January 14, 2026, from [Link]

-

Cambridge Bioscience. (n.d.). N,N-dimethyl Undecylamine N-oxide - Cayman Chemical. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4290815A - Use of co-solvents in amine N-oxide solutions.

-

ResearchGate. (n.d.). (PDF) Development of a Method for Measurement of Relative Solubility of Nonionic Surfactants. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (n.d.). N-Dodecyl-N,N-dimethylamine oxide | CAS#:1643-20-5. Retrieved January 14, 2026, from [Link]

-

Ataman Kimya. (n.d.). AMINE OXIDE |. Retrieved January 14, 2026, from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLDECYLAMINE N-OXIDE. Retrieved January 14, 2026, from [Link]

-

Wiley Online Library. (2000). "Amine Oxides". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved January 14, 2026, from [Link]

-

University of Pannonia. (n.d.). STUDY ON SOLUBILITY OF SURFACTANTS IN WATER BY FIBER OPTIC SPECTROPHOTOMETER. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N-DIMETHYLUNDECYLAMINE N-OXIDE CAS#: 15178-71-9 [amp.chemicalbook.com]

- 3. N,N-dimethyl Undecylamine N-oxide - Cayman Chemical [bioscience.co.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Amine oxide - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. softbeam.net:8080 [softbeam.net:8080]

- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly Properties of Undecylamine-N,N-dimethyl-N-oxide

Abstract

This technical guide provides a comprehensive overview of the self-assembly properties of Undecylamine-N,N-dimethyl-N-oxide (UDAO), a non-ionic/amphoteric surfactant of significant interest in drug development and material science. We delve into the fundamental principles governing its aggregation in aqueous solutions, detailing the formation of micelles and the critical parameters that influence this behavior. This document serves as a resource for researchers and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the characterization of UDAO's self-assembly. Methodologies for determining the critical micelle concentration (CMC) via surface tensiometry and fluorescence spectroscopy, alongside protocols for micelle size analysis using dynamic light scattering (DLS), are presented with an emphasis on experimental causality and data integrity.

Introduction: The Molecular Architecture and Significance of this compound

This compound, also known as n-Undecyl-N,N-Dimethylamine-Oxide (UDAO), is an amphiphilic molecule featuring a polar amine oxide head group and a nonpolar eleven-carbon alkyl tail.[1] Its molecular formula is C₁₃H₂₉NO.[1] This structure places it within the broader class of alkyl dimethyl amine oxide surfactants, which are valued for their versatile and responsive behavior in solution.

The defining characteristic of UDAO is its pH-dependent nature. The tertiary amine oxide head group can be protonated in acidic conditions, causing the surfactant to behave as a cationic species. In neutral or alkaline solutions, it exists in a non-ionic, zwitterionic form. This "switchable" property is a key driver of its utility in formulating "smart" materials and drug delivery systems that respond to specific physiological environments. The self-assembly of UDAO into organized structures like micelles is central to these applications, enabling the solubilization of hydrophobic drugs and influencing the rheological properties of formulations.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | UDAO, n-Undecyl-N,N-Dimethylamine-Oxide | [1] |

| CAS Number | 15178-71-9 | [1] |

| Molecular Formula | C₁₃H₂₉NO | [1] |

| Purity | ≥ 99% (Anagrade) | [1] |

Fundamentals of Self-Assembly

The self-assembly of UDAO in aqueous media is primarily driven by the hydrophobic effect. The nonpolar undecyl tails disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the surfactant molecules spontaneously aggregate, sequestering their hydrophobic tails in the core of the assembly and exposing their polar amine oxide head groups to the aqueous environment.